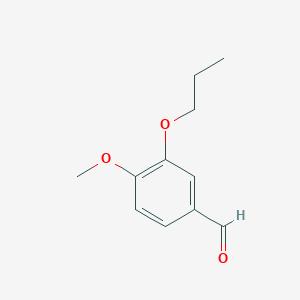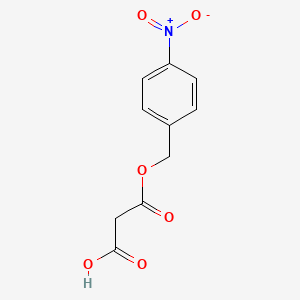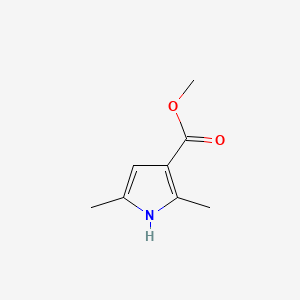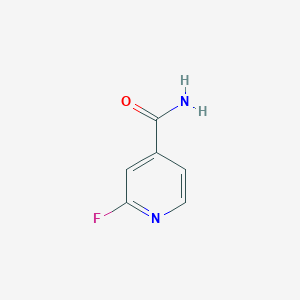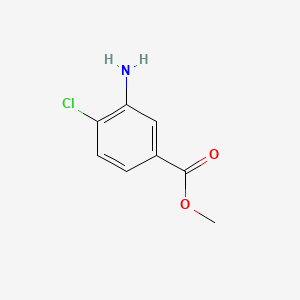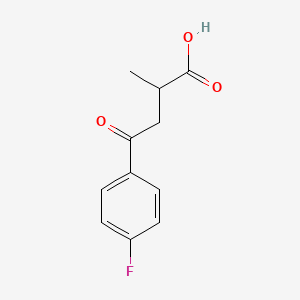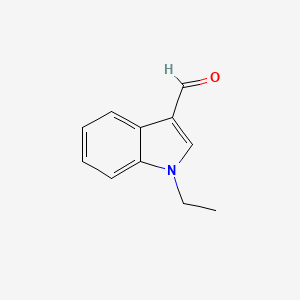
1-Éthyl-1H-indole-3-carbaldéhyde
Vue d'ensemble
Description
1-Ethyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de composés biologiquement actifs
Le 1-Éthyl-1H-indole-3-carbaldéhyde sert d'intermédiaire clé dans la synthèse de divers composés biologiquement actifs, y compris les alcaloïdes indoliques. Son groupe carbonyle est réactif, facilitant les réactions de couplage C–C et C–N ainsi que les réductions, ce qui en fait un précurseur polyvalent pour la création de dérivés hétérocycliques variés avec des activités biologiques potentielles .
Précurseur pour les réactions multicomposants (RMC)
Ce composé est un précurseur essentiel dans les réactions multicomposants (RMC), qui sont des méthodes permettant la synthèse efficace de molécules complexes. Les RMC impliquant le this compound peuvent conduire à la création d'échafaudages pharmaceutiquement intéressants, contribuant au développement de nouveaux médicaments .
Applications pharmaceutiques
Les dérivés de l'indole, y compris ceux dérivés du this compound, ont été largement étudiés pour leurs applications pharmaceutiques. Ils sont connus pour présenter une large gamme d'activités biologiques et sont utilisés dans le traitement de diverses maladies, notamment le cancer et les infections microbiennes .
Synthèse d'hormones végétales
Les dérivés de l'indole jouent également un rôle dans la biologie végétale ; par exemple, l'acide indole-3-acétique est une hormone végétale produite par la dégradation du tryptophane dans les plantes supérieures. Les dérivés de l'indole, y compris ceux synthétisés à partir du this compound, sont importants en raison de leurs diverses applications biologiques dans la croissance et le développement des plantes .
Mécanisme D'action
Target of Action
1-Ethyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with various biological targets. Indole derivatives are important types of molecules that play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives . The carbonyl groups of these compounds can undergo C–C and C–N coupling reactions and reductions , which may contribute to their interaction with biological targets.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 1-Ethyl-1H-indole-3-carbaldehyde may have diverse effects at the molecular and cellular levels.
Orientations Futures
The recent applications of 1-Ethyl-1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . The investigation of novel methods of synthesis have attracted the attention of the chemical community .
Analyse Biochimique
Biochemical Properties
1-Ethyl-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures
Cellular Effects
Indole derivatives, including 1-Ethyl-1H-indole-3-carbaldehyde, have been shown to have various effects on cells. They play a main role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Mechanism
It is known that indole derivatives can undergo C–C and C–N coupling reactions and reductions easily , which may contribute to their biological activity.
Propriétés
IUPAC Name |
1-ethylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-12-7-9(8-13)10-5-3-4-6-11(10)12/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJYZLQXRALDKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344738 | |
| Record name | 1-Ethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58494-59-0 | |
| Record name | 1-Ethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-Ethyl-1H-indole-3-carbaldehyde interact with PLA2 and what are the potential downstream effects?
A1: The research paper suggests that 1-Ethyl-1H-indole-3-carbaldehyde might exhibit inhibitory activity against PLA2 based on virtual screening results. [] The study used molecular docking simulations to predict the binding affinity of various compounds from the ZINC database to PLA2. 1-Ethyl-1H-indole-3-carbaldehyde was among the top five compounds identified, displaying a binding energy of -9.53 kcal/mol. [] This suggests a potential interaction with the enzyme's active site, potentially hindering its activity.
Q2: What is the predicted impact of 1-Ethyl-1H-indole-3-carbaldehyde's structure on its potential anti-inflammatory activity?
A2: While the specific structural features responsible for 1-Ethyl-1H-indole-3-carbaldehyde's predicted interaction with PLA2 weren't explicitly explored in the research paper, the virtual screening approach suggests that its overall molecular structure contributes to its binding affinity. [] Further studies involving structural analogs of 1-Ethyl-1H-indole-3-carbaldehyde and in-depth analysis of the binding interactions would be crucial to delineate the precise structure-activity relationship. These studies could identify specific functional groups or structural motifs essential for PLA2 inhibition, enabling the design of more potent and selective anti-inflammatory agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
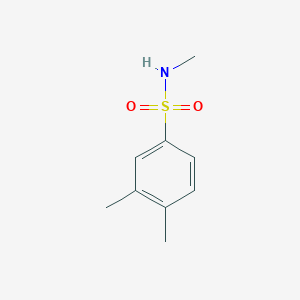

![2-Aminothiazolo[5,4-b]pyridine](/img/structure/B1330656.png)
